2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline
Description
Properties
CAS No. |
84570-92-3 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H17N3O2/c24-23(25)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13,19-22H |
InChI Key |
CDOBMMKHTIVSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation and Cyclization
One common route involves the condensation of 2-aminobenzamide derivatives with aromatic aldehydes bearing nitro groups, followed by cyclization to form the tetrahydroquinazoline core.
Step 1: Condensation
- React 2-aminobenzamide with 4-nitrobenzaldehyde in an appropriate solvent (e.g., ethanol or acetonitrile) under reflux.
- This forms an imine intermediate.
Step 2: Cyclization
- The imine intermediate undergoes intramolecular cyclization, often promoted by acid catalysts or heating, to yield the tetrahydroquinazoline skeleton.
- The phenyl substituent can be introduced either via the aldehyde or by using substituted amines.
Step 3: Reduction (if necessary)
- In some protocols, reduction of intermediate imines or nitro groups is performed using sodium triacetoxyborohydride or similar reducing agents to achieve the tetrahydro form.
This approach is supported by general procedures for tetrahydroquinoline and tetrahydroquinazoline synthesis, such as the imino Diels-Alder reaction and reductive amination strategies.
Imino Diels-Alder Cycloaddition
The "one-pot" three-component imino Diels-Alder reaction is an efficient method to synthesize nitro-substituted tetrahydroquinoline derivatives, which can be adapted for tetrahydroquinazolines.
-
- Aromatic amines (e.g., m-nitroaniline or 4-nitroaniline)
- Aromatic aldehydes (e.g., benzaldehyde)
- Alkenes (e.g., trans-anethole)
-
- Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2)
-
- Stirring at elevated temperatures (around 70°C) for extended periods (up to 10 hours)
-
- Formation of regioisomeric nitro-substituted tetrahydroquinoline derivatives with high yield and stereoselectivity.
This method yields compounds with defined stereochemistry and purity, as confirmed by NMR and X-ray crystallography.
Rhodium-Catalyzed Synthesis from Boronic Acids and Enones
A convergent and stereoselective synthesis method involves rhodium-catalyzed coupling of 2-aminophenylboronic acids with enones:
-
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
-
- 2-aminophenylboronic acid or pinacolboronate derivatives
- Enones as electrophilic partners
-
- Reaction in toluene under nitrogen atmosphere with aqueous potassium hydroxide
- Followed by reduction with sodium triacetoxyborohydride
-
- High stereoselectivity
- Mild reaction conditions at room temperature
- Applicability to asymmetric synthesis using chiral ligands
This method, though more commonly applied to tetrahydroquinolines, provides a mechanistic basis for synthesizing related tetrahydroquinazoline derivatives by modifying the amine and enone substrates.
Summary Table of Preparation Methods
Research Findings and Notes
The imino Diels-Alder reaction provides an efficient and green synthetic route, minimizing by-products and purification steps. The use of BF3·OEt2 catalysis is crucial for activating the imine intermediate.
Rhodium-catalyzed methods offer stereochemical control but require expensive catalysts and inert atmosphere, making them more suitable for specialized synthesis.
Multi-step condensation and cyclization remain the classical approach, adaptable for various substituents, including nitro groups, but may require longer reaction times and careful purification.
Reaction parameters such as solvent choice, temperature, and molar ratios significantly influence product yield and purity, necessitating optimization for scale-up.
Scientific Research Applications
2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its structural similarity to bioactive quinazoline derivatives.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
(a) 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl tetrazolium chloride (INT)
- Structure : Tetrazolium salt with iodophenyl, nitrophenyl, and phenyl substituents.
- Key differences: Toxicity: INT exhibits prokaryotic toxicity due to its redox-active tetrazolium core, which disrupts cellular respiration . Electronic effects: The iodine atom in INT introduces steric bulk and polarizability, contrasting with the hydrogenated quinazoline’s planar structure in the target compound.
(b) 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
- Structure: A tetrahydroquinoline derivative with a hydroxyl group at position 4 and a 4-nitrophenyl group at position 2 .
- Key differences :
- Hydrogen bonding : The hydroxyl group enables stronger hydrogen-bonding interactions compared to the phenyl-substituted quinazoline.
- Molecular weight : Lower molecular weight (270.28 g/mol ) due to the absence of the second phenyl group .
- Reactivity : The hydroxyl group may participate in oxidation or conjugation reactions, absent in the target compound.
(c) Quinazolinone Derivatives
2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide :
- Features : Sulfonamide and pyridinyloxy groups enhance solubility and target affinity.
- Bioactivity : Sulfonamide derivatives are often explored for antimicrobial or anticancer activity due to enzyme inhibition .
2-(4'-(methylamino)phenyl)quinazolin-4(3H)-one: Features: Methylamino group introduces basicity, contrasting with the nitro group’s electron-withdrawing effects.
Physicochemical and Spectral Properties
Table 1: Comparative Data
Biological Activity
The compound 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H18N4O2
- Molecular Weight: 342.37 g/mol
- CAS Number: Not widely reported in the literature.
This compound features a tetrahydroquinazoline core with a nitrophenyl substituent that is likely responsible for its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity:
- Studies have shown that derivatives of tetrahydroquinazolines can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Case Study 1: Anticancer Activity
A study investigated the effects of various tetrahydroquinazoline derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation in MCF-7 and A549 cells. The most potent compound showed an IC50 value of 0.054 µM against A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of tetrahydroquinazoline derivatives. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Nitrophenyl | Enhances anticancer and antimicrobial activity |
| Phenyl Group | Contributes to hydrophobic interactions with target proteins |
| Positioning of Functional Groups | Critical for binding affinity and selectivity towards biological targets |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline, and how can reaction conditions be optimized?
- Synthesis Protocol :
Intermediate Preparation : Start with condensation reactions between substituted anilines and carbonyl-containing precursors under acidic or basic conditions.
Cyclization : Use catalysts like palladium or copper-based systems to facilitate ring closure. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their high polarity and stability at elevated temperatures (60–100°C) .
Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
- Optimization Strategies :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Adjust catalyst loading (0.5–5 mol%) to balance yield and side-product formation.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and nitrophenyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 385.1422 for CHNO).
- IR Spectroscopy : Peaks at 1520 cm (C-NO stretching) and 1600 cm (C=C aromatic) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold.
Advanced Research Questions
Q. How can molecular docking simulations guide the study of this compound’s interaction with biological targets?
- Workflow :
Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where tetrahydroquinazoline derivatives show affinity.
Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, accounting for nitro group orientation.
Docking Analysis : Calculate binding energies (ΔG) and identify key residues (e.g., hydrogen bonds with Arg120 in COX-2). Validate with in vitro assays .
- Data Interpretation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) to assess potential efficacy.
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Example : If antimicrobial activity varies between E. coli and S. aureus:
Assay Standardization : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and solvent controls (DMSO <1%).
Membrane Permeability Testing : Use fluorescent probes (e.g., propidium iodide) to evaluate compound uptake differences in Gram-positive vs. Gram-negative bacteria.
Metabolomic Profiling : LC-MS to identify bacterial stress responses (e.g., altered lipid or peptidoglycan biosynthesis) .
Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further functionalization?
- Mechanistic Insights :
- Electrophilic Aromatic Substitution (EAS) : The nitro group’s meta-directing nature limits regioselectivity. Use Friedel-Crafts acylation with AlCl to introduce acetyl groups at the phenyl ring.
- Reduction Pathways : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, altering biological activity (e.g., enhanced receptor binding) .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 2–3 mol% | Maximizes to 78% |
| Temperature | 80–90°C | Prevents degradation |
| Solvent | DMSO | Enhances solubility |
Table 2 : Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Values | Functional Group Confirmed |
|---|---|---|
| H NMR | δ 8.2 ppm (d, 2H, NO-Ph) | Nitrophenyl substituent |
| IR | 1520 cm | C-NO stretch |
| HRMS | m/z 385.1422 | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
